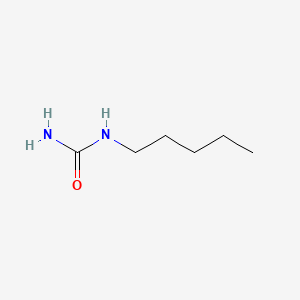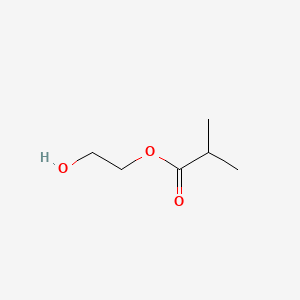
2-Hydroxyethyl isobutyrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Hydroxyethyl isobutyrate and related compounds often involves biotechnological routes, leveraging microbial processes for production. For instance, 2-hydroxyisobutyric acid (2-HIBA), a closely related compound, can be produced via bioisomerization, converting 3-hydroxybutyric acid to 2-HIBA using a novel cobalamin-dependent CoA-carbonyl mutase discovered in certain bacterial species. This process highlights the potential for large-scale biosynthesis from renewable carbon sources, presenting an eco-friendly alternative to conventional chemical synthesis methods (Rohwerder & Müller, 2010).
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl isobutyrate and its analogs often exhibit specific conformational features. For example, compounds like 2-hydroxy-5-isobutyl-1,3,2-dioxaborinane, which are structurally related, demonstrate specific sofa conformations with equatorial substituents. These structural aspects are crucial for understanding the compound's reactivity and interaction with other molecules. Detailed structural analyses are typically conducted using various spectroscopic methods, including NMR and X-ray diffraction, to ascertain the precise molecular geometry and electronic distribution (Valiakhmetova et al., 2017).
Chemical Reactions and Properties
2-Hydroxyethyl isobutyrate and related compounds are involved in a variety of chemical reactions, indicative of their versatile chemical properties. The reactivity often includes transformations pivotal in polymer chemistry, such as esterification and polymerization, contributing to the synthesis of polymers with desirable physical properties. Chemical synthesis routes, utilizing intermediates like ethyl 2,4-dioxo-4-phenylbutyrate, further illustrate the compound's utility in preparing enantiomerically pure α-hydroxy and α-amino acid esters, which are vital in pharmaceutical applications (Blaser et al., 2003).
Physical Properties Analysis
The physical properties of 2-Hydroxyethyl isobutyrate and its derivatives, such as poly-β-hydroxybutyrate and other related polymers, are of significant interest due to their implications in material science. These properties include crystallinity, melting points, and mechanical strength, which are essential for applications in bioplastics and other materials. Studies have utilized conformational analysis and potential energy calculations to elucidate the regular chain structures and intramolecular interactions that define these physical properties (Cobntbekt & Mabchessault, 1972).
Chemical Properties Analysis
The chemical properties of 2-Hydroxyethyl isobutyrate, such as its reactivity in esterification reactions and its role as a precursor in various chemical syntheses, are pivotal. Its involvement in the biosynthesis of polymers and other organic compounds showcases its utility as a versatile chemical building block. Research into its enzymatic degradation and polymerization reactions reveals insights into its biodegradability and potential environmental impact, which is crucial for sustainable chemical practices (Gerngross & Martin, 1995).
Applications De Recherche Scientifique
1. Fragrance Material in Cosmetics and Personal Care Products
2-Hydroxyethyl isobutyrate, as a fragrance ingredient, is part of a group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) used in cosmetics and personal care products. These ingredients are synthesized by reacting aryl alkyl alcohol with simple carboxylic acids to generate various esters, including isobutyrate esters. Toxicological evaluations have been conducted to ensure the safety of these compounds in fragrance applications (McGinty, Letizia, & Api, 2012).
2. Biomedical Applications in Polymer Synthesis
In the field of biomedicine, 2-Hydroxyethyl isobutyrate derivatives, such as Poly(2-hydroxyethyl methacrylate) (PHEMA), are used for creating biocompatible and degradable polymers. These polymers have potential applications in drug delivery systems due to their hydrolytic degradability and low toxicity, making them suitable for various biomedical applications (Zhang, Chu, Zheng, Kissel, & Agarwal, 2012).
Orientations Futures
The future directions of 2-Hydroxyethyl isobutyrate research could involve further investigation into its immunostimulatory effects and potential applications in the creation of hydroxy functionalized telechelic polymers . Additionally, more research could be done to understand its sensitization potential and how it compares to other dental resin monomers .
Propriétés
IUPAC Name |
2-hydroxyethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)6(8)9-4-3-7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXVQRVZUYDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219577 | |
| Record name | 2-Hydroxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl isobutyrate | |
CAS RN |
6942-58-1 | |
| Record name | Propanoic acid, 2-methyl-, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6942-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006942581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6942-58-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyethyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

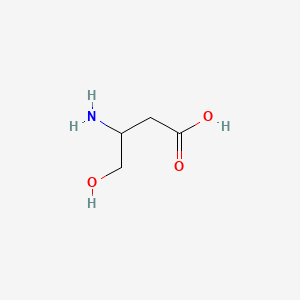
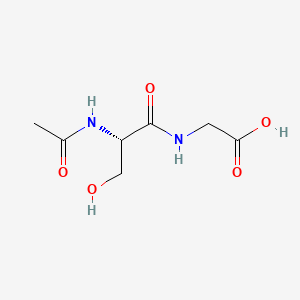
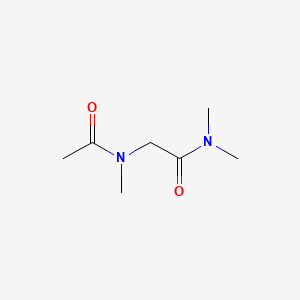
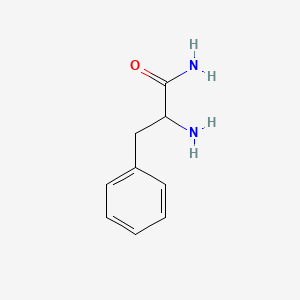
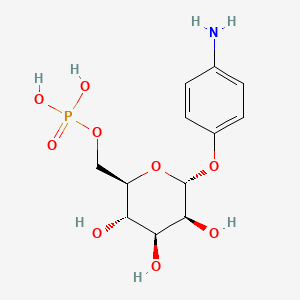
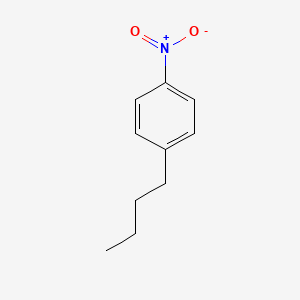
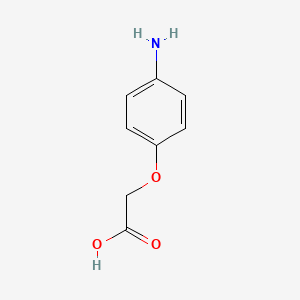
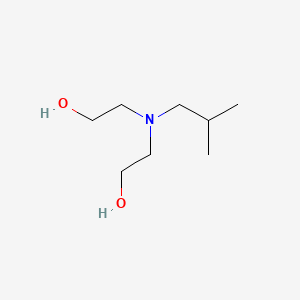
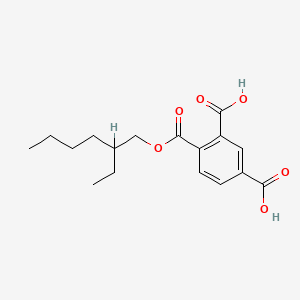
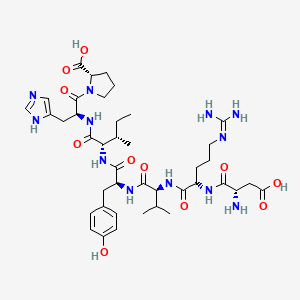

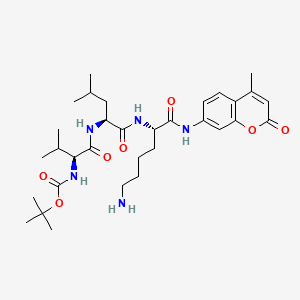
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)
